

2-(2,2-Dimethyl-propionylamino)-isonicotinic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid

Cat. No.: B1341628

[Get Quote](#)

In-Depth Technical Guide: 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of **2-(2,2-Dimethyl-propionylamino)-isonicotinic acid**. Due to the limited availability of specific experimental data for this compound in public literature, this document combines the known properties of its constituent moieties—isonicotinic acid and the pivaloyl group—with theoretical predictions and generalized experimental protocols. The guide is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the synthesis and evaluation of novel isonicotinic acid derivatives.

Chemical Properties and Structure

2-(2,2-Dimethyl-propionylamino)-isonicotinic acid, also known as 2-pivalamidoisonicotinic acid, is a derivative of isonicotinic acid, a well-established pharmacophore.^[1] The introduction of a bulky, lipophilic pivaloyl (tert-butylcarbonyl) group at the 2-amino position of the pyridine

ring is expected to significantly influence its physicochemical and biological properties compared to the parent compound.

Chemical Structure

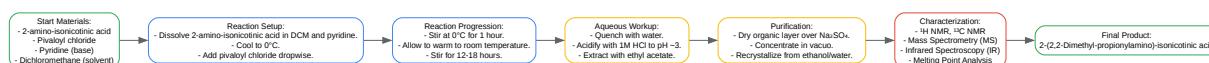
The chemical structure of **2-(2,2-Dimethyl-propionylamino)-isonicotinic acid** is characterized by a pyridine-4-carboxylic acid core with a 2,2-dimethylpropanamido substituent at the C2 position.

Caption: 2D structure of **2-(2,2-Dimethyl-propionylamino)-isonicotinic acid**.

Physicochemical Properties

While specific experimental data for this compound is scarce, its properties can be estimated based on its structure. The presence of the carboxylic acid and amide groups suggests the potential for hydrogen bonding, while the tert-butyl group adds significant lipophilicity.

Table 1: Chemical and Physical Data


Property	Value	Source/Method
Molecular Formula	C ₁₁ H ₁₄ N ₂ O ₃	[Simson Pharma]
Molecular Weight	222.24 g/mol	[Simson Pharma]
CAS Number	470463-34-4	[Simson Pharma]
IUPAC Name	2-(2,2-dimethylpropanamido)pyridine-4-carboxylic acid	Nomenclature
Synonyms	2-pivalamidoisonicotinic acid	[Simson Pharma]
Predicted LogP	1.5 - 2.5	Computational Estimation
Predicted pKa (acidic)	4.0 - 5.0	Based on isonicotinic acid
Predicted pKa (basic)	1.5 - 2.5	Based on pyridine nitrogen
Appearance	White to off-white solid	Predicted
Solubility	Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol), sparingly soluble in water.	Predicted
Melting Point	Not available	-

Experimental Protocols

The following are detailed, albeit hypothetical, experimental protocols for the synthesis and characterization of **2-(2,2-Dimethyl-propionylamino)-isonicotinic acid**, based on established organic chemistry principles.

Synthesis

The synthesis of **2-(2,2-Dimethyl-propionylamino)-isonicotinic acid** can be achieved via the acylation of 2-amino-isonicotinic acid with pivaloyl chloride.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of the title compound.

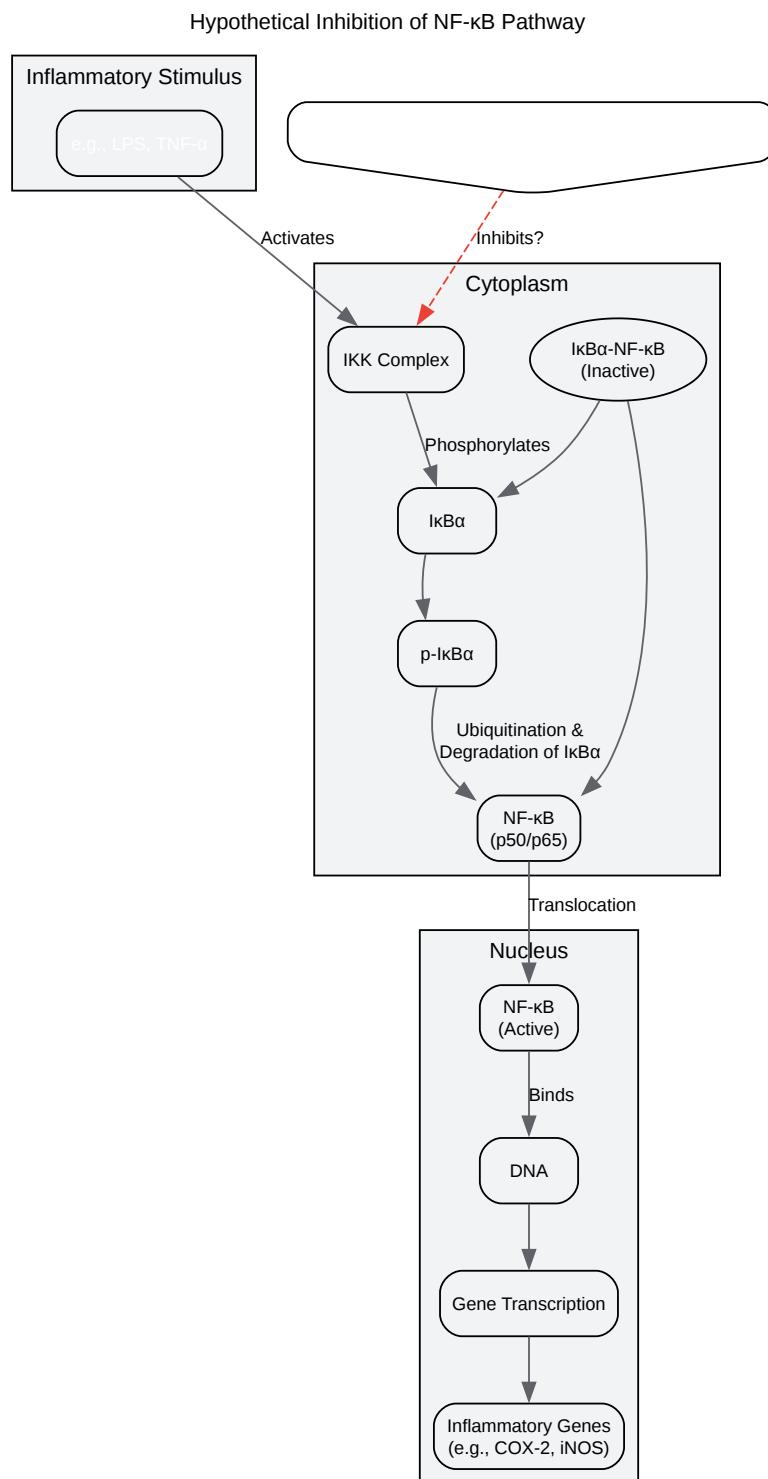
Detailed Protocol:

- **Reaction Setup:** In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-isonicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol). Add pyridine (1.2 eq) as a base to scavenge the HCl byproduct.
- **Acylation:** Cool the reaction mixture to 0°C in an ice bath. Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution.
- **Reaction Monitoring:** Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and continue stirring for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
- **Workup:** Quench the reaction by adding water. Acidify the aqueous layer with 1M HCl to a pH of approximately 3 to precipitate the product. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- **Purification:** Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
- **Characterization:** The structure and purity of the final compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.

Characterization Methods

Table 2: Analytical and Spectroscopic Data (Predicted)

Technique	Predicted Observations
¹ H NMR (400 MHz, DMSO-d ₆)	δ 13.0-14.0 (br s, 1H, COOH), δ 9.5-10.5 (s, 1H, NH), δ 8.5-8.6 (d, 1H, pyridine H6), δ 8.1-8.2 (s, 1H, pyridine H3), δ 7.8-7.9 (d, 1H, pyridine H5), δ 1.2-1.3 (s, 9H, C(CH ₃) ₃)
¹³ C NMR (100 MHz, DMSO-d ₆)	δ 176-178 (C=O, pivaloyl), δ 165-167 (C=O, carboxylic acid), δ 150-152 (pyridine C2), δ 148-150 (pyridine C6), δ 140-142 (pyridine C4), δ 120-122 (pyridine C5), δ 115-117 (pyridine C3), δ 39-41 (quaternary C), δ 27-28 (CH ₃)
IR (KBr, cm ⁻¹)	3400-3200 (N-H stretch), 3300-2500 (O-H stretch, broad), 1720-1700 (C=O stretch, carboxylic acid), 1680-1660 (C=O stretch, amide I), 1600-1580 (C=N, C=C stretch, aromatic), 1550-1530 (N-H bend, amide II)
Mass Spec (ESI+)	m/z 223.10 [M+H] ⁺ , 245.08 [M+Na] ⁺


Biological Activity and Potential Signaling Pathways

While no specific biological activity has been reported for **2-(2,2-Dimethyl-propionylamino)-isonicotinic acid**, its structural similarity to other isonicotinic acid derivatives suggests several potential areas of investigation. Isonicotinic acid itself is a precursor to the antitubercular drug isoniazid.^[1] Derivatives of isonicotinic acid have shown a broad range of biological activities, including anti-inflammatory and antimicrobial properties.^[1]

The introduction of the pivaloyl group may enhance cell membrane permeability and alter the metabolic stability of the compound, potentially leading to novel pharmacological profiles.

Hypothetical Signaling Pathway Involvement

Given the anti-inflammatory potential of some isonicotinic acid derivatives, one could hypothesize its involvement in pathways related to inflammation, such as the NF-κB signaling pathway.

[Click to download full resolution via product page](#)

Caption: Potential mechanism of anti-inflammatory action.

Conclusion

2-(2,2-Dimethyl-propionylamino)-isonicotinic acid represents an under-explored derivative of the pharmacologically significant isonicotinic acid scaffold. While direct experimental data is limited, this guide provides a theoretical framework for its synthesis, characterization, and potential biological evaluation. The unique combination of the hydrophilic isonicotinic acid core and the lipophilic pivaloyl group warrants further investigation of this compound for potential applications in drug discovery. Researchers are encouraged to use the provided hypothetical protocols as a starting point for their own investigations into this and similar molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [2-(2,2-Dimethyl-propionylamino)-isonicotinic acid chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1341628#2-2-2-dimethyl-propionylamino-isonicotinic-acid-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com